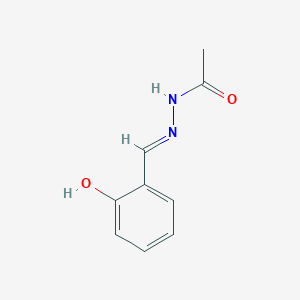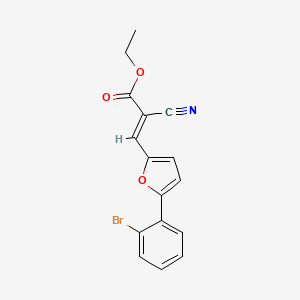![molecular formula C20H19NO7 B11642693 [2-(3-methylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate](/img/structure/B11642693.png)
[2-(3-methylphenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-METHYLPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE is a complex organic compound that belongs to the class of toluenes. It contains a benzene ring with a methane group and is known for its unique structural properties
Preparation Methods
The synthesis of [2-(3-METHYLPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE involves several steps. One common method is the radical ring-opening copolymerization of 2-methylene-1,3-dioxepane with other monomers . This process typically requires specific reaction conditions, including the presence of a radical initiator and controlled temperature and pressure settings. Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
[2-(3-METHYLPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various polymers and resins . . In the industrial sector, it is utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as a ligand that binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[2-(3-METHYLPHENYL)-1,3-DIOXO-1,2,3,3A,7,7A-HEXAHYDRO-4H-4,7-EPOXYISOINDOL-4-YL]METHYLENE DIACETATE can be compared with other similar compounds such as indole derivatives and diisocyanates . These compounds share some structural similarities but differ in their chemical properties and applications. For example, indole derivatives are known for their diverse biological activities, while diisocyanates are widely used in the production of polyurethane polymers.
Properties
Molecular Formula |
C20H19NO7 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
[acetyloxy-[2-(3-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate |
InChI |
InChI=1S/C20H19NO7/c1-10-5-4-6-13(9-10)21-17(24)15-14-7-8-20(28-14,16(15)18(21)25)19(26-11(2)22)27-12(3)23/h4-9,14-16,19H,1-3H3 |
InChI Key |
PCJGUFMOKBNALM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)(O4)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-[4-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11642613.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642619.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642621.png)
![1,3-Diethyl 2-{[(adamantan-1-YL)amino]methylidene}propanedioate](/img/structure/B11642627.png)
![N,N'-bis[4-(butan-2-yl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11642632.png)

![2-fluoro-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11642641.png)
![13-benzyl-14-benzylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11642642.png)
![2-[(Z)-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11642649.png)

![Ethyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11642660.png)
![6-ethyl-4-phenyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11642663.png)
![(6Z)-2-butyl-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642671.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11642678.png)
